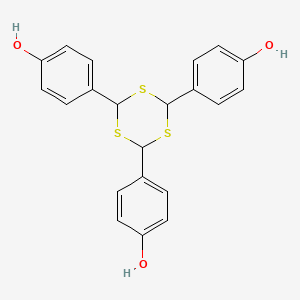
4,4',4''-(1,3,5-Trithiane-2,4,6-triyl)triphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol is a chemical compound that features a trithiane ring structure bonded to three phenol groups The trithiane ring is a six-membered ring containing three sulfur atoms and three carbon atoms, alternating in the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol typically involves the reaction of 1,3,5-trithiane with phenol derivatives under specific conditions. One common method is the treatment of 1,3,5-trithiane with phenol in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
While detailed industrial production methods for 4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures to handle the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the trithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phenol groups or the trithiane ring.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol rings.
Aplicaciones Científicas De Investigación
4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trithiane ring and phenol groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter signaling pathways, and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trithiane: The parent compound of the trithiane ring, used as a building block in organic synthesis.
2,4,6-Trimethyl-1,3,5-trithiane: A derivative with methyl groups, used in similar applications.
Trithioacetone: A cyclic trimer of thioacetone, with similar structural features.
Uniqueness
4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol is unique due to the presence of phenol groups attached to the trithiane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63978-69-8 |
|---|---|
Fórmula molecular |
C21H18O3S3 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
4-[4,6-bis(4-hydroxyphenyl)-1,3,5-trithian-2-yl]phenol |
InChI |
InChI=1S/C21H18O3S3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12,19-24H |
Clave InChI |
DYURQQALJHDBKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2SC(SC(S2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
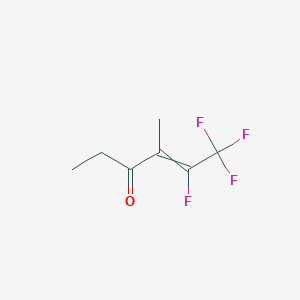
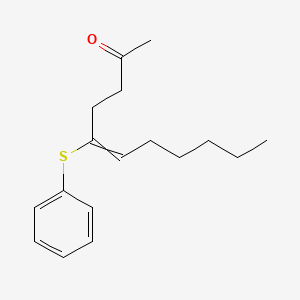
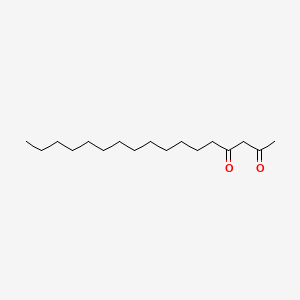

![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
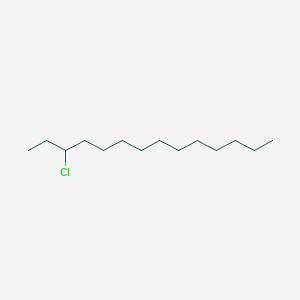

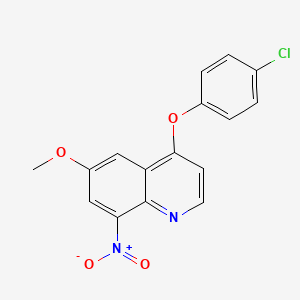
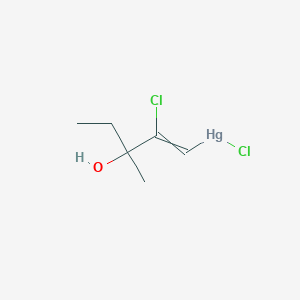
![1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine](/img/structure/B14503996.png)


![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
